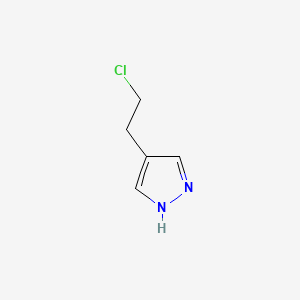

4-(2-chloroethyl)-1H-pyrazole

概要

説明

4-(2-Chloroethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of the 2-chloroethyl group attached to the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-1H-pyrazole typically involves the reaction of pyrazole with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the reaction mixture to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The chloroethyl group undergoes displacement with various nucleophiles:

Experimental Data

Mechanistic pathway:

-

Nucleophilic attack at β-carbon of chloroethyl chain

-

Formation of transition state with inversion of configuration

Electrophilic Aromatic Substitution

The pyrazole ring undergoes directed substitution:

Halogenation

Reaction with N-bromosuccinimide (NBS) in CCl₄:

Nitration

Using HNO₃/H₂SO₄ at 0°C:

Cross-Coupling Reactions

Palladium-catalyzed transformations demonstrate synthetic utility:

Suzuki Coupling

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(2-Chloroethyl)-3-phenyl-1H-pyrazole | 76% |

| 4-Methoxyphenyl | Pd(dppf)Cl₂, CsF | 4-(2-Chloroethyl)-5-(4-methoxyphenyl)-1H-pyrazole | 68% |

Reaction conditions:

Heterocycle Formation

The chloroethyl group participates in cyclization reactions:

Oxazole Formation

Reaction with hydroxylamine hydrochloride:

-

Condensation at carbonyl group (if present)

-

Cyclization under acidic conditions

Experimental Protocol

-

React with NH₂OH·HCl in EtOH (4 hr, reflux)

-

Acid-catalyzed cyclization (HCl, 2 hr)

Complexation with Metals

The pyrazole nitrogen acts as ligand for transition metals:

| Metal Salt | Complex Type | Application |

|---|---|---|

| CuCl₂ | Mononuclear | Catalytic oxidation |

| Pd(OAc)₂ | Bis-pyrazole | Cross-coupling reactions |

| FeCl₃ | Polymeric | Magnetic materials |

Stoichiometry confirmed by:

Biological Alkylation

The chloroethyl group enables covalent modification of biomolecules:

Protein Modification

-

Reacts with cysteine thiols (k = 2.3 × 10⁻³ M⁻¹s⁻¹)

-

Forms stable thioether bonds

DNA Interaction

科学的研究の応用

Scientific Research Applications

-

Medicinal Chemistry Pyrazole derivatives exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, and anti-viral properties . They have potential as pharmacophores in developing new drugs, especially for neurological disorders and cancer. The chloroethyl group in 4-(2-chloroethyl)-1H-pyrazole enables covalent binding to nucleophilic sites on proteins, potentially leading to irreversible inhibition.

- Anti-inflammatory Activity Several studies have explored pyrazole derivatives for their anti-inflammatory properties . For instance, researchers have synthesized and tested various pyrazole derivatives, some of which exhibited significant anti-inflammatory activity compared to standard drugs like diclofenac sodium and celecoxib .

- Anticancer Activity Pyrazole biomolecules have demonstrated potential as anticancer agents . Certain pyrazole derivatives can induce autophagy in cancer cell lines without causing apoptosis or lead to apoptosis in specific cancer cell lines .

- Materials Science this compound serves as a building block in synthesizing advanced materials like polymers and nanomaterials with unique electronic and optical properties.

- Chemical Biology This compound is used as a probe in biochemical studies to elucidate the mechanisms of enzyme-catalyzed reactions and protein-ligand interactions.

- Industrial Chemistry It is employed as an intermediate in synthesizing agrochemicals, dyes, and other specialty chemicals.

Data Table

The following data illustrates the anticancer activity of a pyrazole derivative across different cell lines:

| Biological Activity | Cell Line | IC50 (µM) |

|---|---|---|

| Anticancer | MDA-MB-231 | 3.79 |

| Anticancer | HepG2 | 26 |

| Anticancer | A549 | 49.85 |

作用機序

The mechanism of action of 4-(2-chloroethyl)-1H-pyrazole involves its interaction with various molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrazole ring can also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

類似化合物との比較

Similar Compounds

- 4-(2-Chloroethyl)morpholine

- Bis(2-chloroethyl)sulfide

- 4-(2-Chloroethyl)phenylamine

Comparison

4-(2-Chloroethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. For example, bis(2-chloroethyl)sulfide, also known as mustard gas, is a potent alkylating agent with significant toxicity, whereas this compound has a more targeted mechanism of action and is less toxic. The presence of the pyrazole ring also allows for greater versatility in chemical modifications and applications in various fields of research.

生物活性

4-(2-chloroethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, particularly in anticancer therapies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with chloroethyl reagents. The use of phase transfer catalysts, such as tetrabromoammonium chloride, facilitates the reaction under mild conditions, yielding high purity products suitable for biological testing .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

- Cell Line Testing : In vitro studies have shown that derivatives of this compound exhibit varying degrees of activity against human cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), and PACA2 (pancreatic cancer). For instance, one derivative showed an IC50 value of 27.6 μM against PACA2 cells, outperforming doxorubicin, a standard chemotherapy agent with an IC50 of 52.1 μM .

- Mechanism of Action : The anticancer activity is believed to be mediated through mechanisms such as apoptosis induction and autophagy modulation. Some derivatives have been shown to cause DNA fragmentation and trigger cellular stress responses, leading to cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of halogen substituents at specific positions on the pyrazole ring has been correlated with enhanced biological activity. For example, compounds with electron-withdrawing groups tend to exhibit increased potency against cancer cell lines .

Case Studies

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | PACA2 | 27.6 | Apoptosis induction |

| Doxorubicin | PACA2 | 52.1 | DNA intercalation |

| Compound 9e | MCF7 | 30.0 | Autophagy modulation |

| Compound 8 | Hep-2 | 0.74 | Cell cycle arrest |

特性

IUPAC Name |

4-(2-chloroethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGYVEMTQPFYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597788 | |

| Record name | 4-(2-Chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438475-37-7 | |

| Record name | 4-(2-Chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。